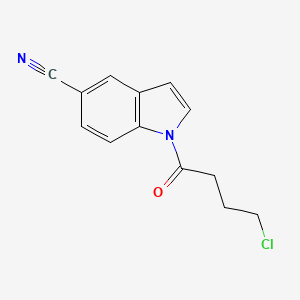
1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile is a synthetic organic compound that belongs to the indole family. Indoles are aromatic heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a 4-chlorobutanoyl group and a carbonitrile group attached to the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile typically involves multiple steps. One common method starts with the diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. This intermediate is then subjected to further reactions to introduce the 4-chlorobutanoyl group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and efficient catalytic processes. For example, the synthesis of 4-chlorobutanoyl chloride, a key intermediate, can be achieved through the chlorination of gamma-butyrolactone using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst .
化学反応の分析
Types of Reactions
1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction: The carbonitrile group can be reduced to an amine under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antidepressants like vilazodone.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
The mechanism of action of 1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. For example, in the synthesis of antidepressants, the compound acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular pathways involved often include nucleophilic substitution and cyclization reactions .
類似化合物との比較
Similar Compounds
4-(1H-Indol-3-yl)butanoic acid: This compound is structurally similar and also contains an indole ring with a butanoic acid group.
4-Chlorobutanoyl chloride: A key intermediate in the synthesis of 1-(4-Chlorobutanoyl)-1H-indole-5-carbonitrile.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various biologically active compounds .
特性
分子式 |
C13H11ClN2O |
|---|---|
分子量 |
246.69 g/mol |
IUPAC名 |
1-(4-chlorobutanoyl)indole-5-carbonitrile |
InChI |
InChI=1S/C13H11ClN2O/c14-6-1-2-13(17)16-7-5-11-8-10(9-15)3-4-12(11)16/h3-5,7-8H,1-2,6H2 |
InChIキー |
MWFIGHZTUUPCKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN2C(=O)CCCCl)C=C1C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[3-fluoropropyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13862179.png)
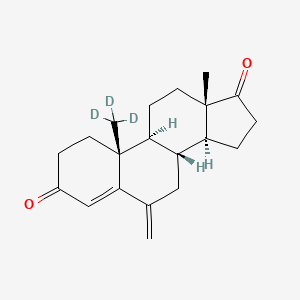
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)

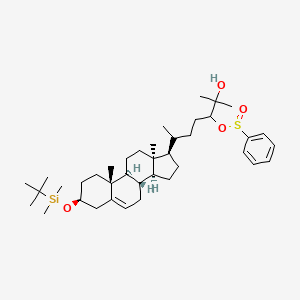

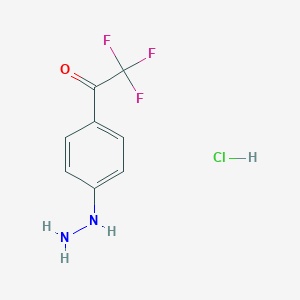
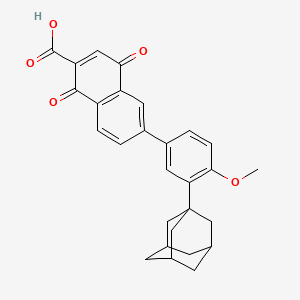
![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)
![(2R,3R,4R,5S,6R,8S,10R,11R,13S)-5-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-6,11,12,13-tetrahydroxy-3-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,6,8,10,12-hexamethyl-9-oxopentadecanoic acid](/img/structure/B13862251.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
